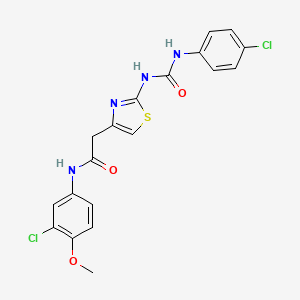

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Description

N-(3-Chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a ureido group (linked to a 4-chlorophenyl moiety) and an acetamide bridge connected to a 3-chloro-4-methoxyphenyl ring. This compound belongs to a class of bioactive molecules where the thiazole ring and substituted aryl groups are critical for pharmacological properties, such as antimicrobial or enzyme-inhibitory activities.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O3S/c1-28-16-7-6-13(8-15(16)21)22-17(26)9-14-10-29-19(24-14)25-18(27)23-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAUAFFUPBFLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Ureido group introduction: The ureido group can be introduced by reacting an isocyanate with an amine.

Final coupling: The final step involves coupling the thiazole derivative with the chloromethoxyphenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of thiazole derivatives, which have been extensively studied for their diverse biological activities. Thiazoles are known for their role in the development of pharmaceuticals due to their ability to interact with various biological targets.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. A study highlighted the synthesis of thiazole-based compounds, including derivatives similar to N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide, which were evaluated against several cancer cell lines. These compounds demonstrated varying degrees of cytotoxicity, suggesting potential as anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory properties. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases . The exploration of these properties could lead to new therapeutic options for conditions such as arthritis and other inflammatory disorders.

Antimicrobial Effects

Thiazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. In particular, compounds that incorporate functional groups similar to those in this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anthelmintic Activity

The compound may also exhibit anthelmintic properties, as thiazole derivatives have been linked to effective treatments for parasitic infections . Further research could validate these effects and explore the mechanisms by which these compounds exert their activity against helminths.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Studies on similar compounds have revealed that modifications in the thiazole ring or substituents on the aromatic rings can significantly influence biological activity .

Case Study 1: Synthesis and Evaluation

A notable study synthesized a series of thiazole derivatives, including those resembling this compound, and evaluated their anticancer properties against various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Screening

Another investigation focused on the anti-inflammatory potential of thiazole derivatives through in vivo models. Compounds similar to this compound were tested using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation markers compared to control groups .

Tables

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Structural Features

The target compound’s unique architecture combines a thiazole-ureido subunit with chloro-methoxyphenyl and 4-chlorophenyl substituents. Below is a comparative analysis with similar compounds from the literature:

Crystallographic and Conformational Insights

Functional Implications

- Hydrogen Bonding: The ureido group in the target compound may act as a dual hydrogen-bond donor/acceptor, enhancing binding to biological targets (e.g., enzymes or receptors). This feature is absent in simpler thiazole or triazole analogs .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Research indicates that compounds similar to this compound exhibit potent cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated the ability to inhibit key signaling pathways involved in cancer progression, such as the IGF1R pathway. Inhibition of this receptor has been linked to reduced cell migration and colony formation in hepatocellular carcinoma (HCC) cells .

Cytotoxicity

In studies examining the cytotoxic effects on HepG2 cells, a derivative of the compound showed an IC50 value of 0.62 μM, which is significantly lower than that of Sorafenib (IC50 = 1.62 μM), indicating a stronger antiproliferative effect . The compound induced G2/M phase arrest and early apoptosis in treated cells, suggesting that it interferes with the cell cycle progression.

Mechanistic Insights

Mechanistic investigations revealed that the compound inhibits cell migration and induces apoptosis through multiple pathways:

- Cell Cycle Arrest : The compound led to a decrease in G2/M-phase cells from 62.45% to 55.05% at a concentration of 10 μM.

- Apoptosis Induction : Increased concentrations resulted in elevated early-stage apoptosis markers .

Case Studies

A comparative analysis was conducted on various thiazole derivatives, including this compound. These studies focused on their efficacy against different cancer types:

| Compound Name | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 27 | HepG2 | 0.62 | IGF1R inhibition, G2/M arrest |

| Sorafenib | HepG2 | 1.62 | Multi-target kinase inhibitor |

| Compound X | MCF7 | 1.00 | Apoptosis induction via Bcl-2 modulation |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. However, further toxicological assessments are necessary to evaluate its safety profile comprehensively.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to avoid side products (e.g., over-acylation).

Basic: How is the structural characterization of this compound performed?

Answer:

Primary Techniques :

- X-ray Crystallography : Resolve crystal packing and conformation using SHELXL (rigid-body refinement) . Hydrogen atoms are modeled via riding coordinates (d~C–H = 0.95–0.99 Å, d~N–H = 0.88 Å) .

- Spectroscopy :

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₂H₁₉ClFN₅O₄: 503.09) .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), concentrations (IC₅₀ vs. IC₉₀), or incubation times.

- Mitigation : Use standardized protocols (e.g., NIH/NCATS guidelines) with triplicate replicates .

Purity Issues : Impurities (>2%) from incomplete purification can skew results.

Solubility Effects : Poor solubility in DMSO/PBS may reduce apparent activity.

- Mitigation : Use co-solvents (e.g., Cremophor EL) or nanoformulation .

Advanced: What strategies optimize the pharmacokinetic profile of this thiazole-urea derivative?

Answer:

Structural Modifications :

- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonate) to enhance solubility without compromising target binding .

- Metabolic Stability : Assess hepatic clearance using in vitro liver microsomes (human/rat) and identify vulnerable sites (e.g., methoxy demethylation) .

Q. Computational Tools :

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target: 2–4), CNS permeability, and CYP inhibition .

- Molecular Dynamics : Simulate urea-thiazole interactions with target proteins (e.g., kinase ATP-binding pockets) to guide substitutions .

Advanced: How does the urea-thiazole motif influence molecular interactions in crystallographic studies?

Answer:

- Hydrogen Bonding : The urea NH groups form R²²(8) motifs with thiazole N atoms (d~N–H···N = 2.8–3.0 Å), stabilizing dimeric structures .

- Torsional Flexibility : The dichlorophenyl and thiazole planes exhibit dihedral angles ~60°, affecting packing and solubility .

- π-π Stacking : Aromatic rings (e.g., 4-chlorophenyl) contribute to crystal cohesion via offset stacking (3.5–4.0 Å) .

Q. Implications :

- Design analogs with constrained rotamers to enhance binding affinity.

Basic: What analytical methods confirm the compound’s stability under storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates shelf-stability) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (acceptance: ±5% purity change) .

- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradants using LC-MS .

Advanced: How to resolve ambiguities in NMR assignments for complex substituents?

Answer:

2D NMR :

- HSQC : Correlate ¹H (δ 2.5–3.0 ppm) with ¹³C acetamide methyl groups .

- NOESY : Identify spatial proximity between thiazole H and methoxyphenyl protons .

Isotopic Labeling : Synthesize ¹⁵N-labeled urea to simplify signal assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.